![molecular formula C22H21FN4O4 B2563681 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-00-1](/img/structure/B2563681.png)
3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21FN4O4 and its molecular weight is 424.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F1N4O4 with a molecular weight of approximately 398.34 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a piperidine and a fluorophenyl group, which are critical for its biological activity.
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The proposed mechanisms include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, effectively halting the proliferation of cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Microtubule Interaction : It is suggested that these compounds can modulate microtubule dynamics, either by inhibiting tubulin polymerization or stabilizing microtubule structures.
Anticancer Activity
Numerous studies have reported on the anticancer efficacy of similar triazole derivatives. For instance:
- In Vitro Studies : Compounds with benzo[d][1,3]dioxole structures have demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancers. In particular, one study noted an IC50 value indicating potent inhibition of cell growth in treated cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis |
Compound B | A549 (Lung Cancer) | 8 | Cell Cycle Arrest |
Case Studies
- Study on Anticancer Efficacy : A recent thesis highlighted the binding affinity of similar compounds to PD-L1, suggesting potential immunomodulatory effects that could enhance anticancer responses in vivo .
- Mechanistic Insights : In another study focused on PARP inhibitors, derivatives exhibited varying degrees of inhibitory activity against PARP1, a key enzyme in DNA repair mechanisms. The presence of fluorine in the structure was noted to enhance inhibitory potency compared to other substitutions .
Biochemical Pathways
The biological activity of this compound is likely mediated through several key biochemical pathways:
- Apoptotic Pathways : Activation of caspases leading to apoptosis.
- Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Signal Transduction : Modulation of signaling pathways such as PI3K/Akt and MAPK pathways which are crucial for cell survival and proliferation.
Propiedades
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-16-3-1-2-4-17(16)27-20(24-25-22(27)29)11-14-7-9-26(10-8-14)21(28)15-5-6-18-19(12-15)31-13-30-18/h1-6,12,14H,7-11,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVEKCMIUQVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.